Technical Guide: Stereoselective Synthesis of (8aR)-Octahydroindolizine-2-carbonitrile
Technical Guide: Stereoselective Synthesis of (8aR)-Octahydroindolizine-2-carbonitrile
The (8aR)-octahydroindolizine-2-carbonitrile is a specialized chiral bicyclic scaffold, structurally defined by a fused 5,6-membered ring system (indolizidine) bearing a nitrile group on the pyrrolidine moiety. This molecular architecture serves as a critical pharmacophore in the development of DPP-4 inhibitors , antiviral alkaloids (analogous to swainsonine), and neuromodulators .
The following technical guide details the stereoselective synthesis of this target, prioritizing the Chiral Pool Strategy (starting from D-Proline derivatives) to guarantee the (8aR) absolute configuration, which corresponds to the R-stereocenter at the bridgehead carbon.
Structural Analysis & Retrosynthetic Logic
Target Molecule Specifications
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IUPAC Name: (8aR)-octahydroindolizine-2-carbonitrile
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Core Scaffold: Indolizidine (1-azabicyclo[4.3.0]nonane)
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Stereochemistry: The (8aR) designation fixes the bridgehead carbon configuration. The stereochemistry at C2 (bearing the nitrile) is determined by the starting material's substitution pattern.
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Numbering Convention:
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Position 4: Bridgehead Nitrogen.
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Position 8a: Bridgehead Carbon.
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Position 2: Located on the 5-membered ring (beta to the bridgehead carbon).
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Retrosynthetic Disconnection
To achieve high enantiopurity, we utilize the Chiral Pool Approach . The (8aR) configuration maps directly to the (2R) center of D-Proline . The indolizidine 6-membered ring is constructed via a "3+3" annulation strategy using a propyl-dihalide equivalent.
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Disconnection A (C-N Bond Formation): Cyclization of an N-alkylated proline derivative.
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Disconnection B (Functional Group Interconversion): The C2-nitrile is installed via nucleophilic displacement of an activated hydroxyl group at C4 of the proline ring.
Synthesis Pathway: The Modified D-Proline Route
This protocol utilizes (2R,4S)-4-hydroxyproline (cis-4-hydroxy-D-proline) or the synthetic equivalent derived from the cheaper L-series via inversion. We assume the target requires the thermodynamically stable trans-relationship between the bridgehead and the nitrile, or a specific inversion product.
Phase 1: Scaffold Preparation & Functionalization
Objective: Establish the C2-nitrile and prepare the nitrogen for annulation.
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Starting Material: (2R,4S)-N-Boc-4-hydroxyproline methyl ester .
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Rationale: The (2R) center becomes the (8aR) bridgehead. The (4S)-hydroxyl group is positioned for SN2 inversion.
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Activation: Mesylation of the C4-hydroxyl.
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Nitrile Installation (Key Step): Nucleophilic displacement with Cyanide.
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Reagents: NaCN or KCN, DMSO, 60°C.
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Outcome: SN2 attack inverts the (4S) center to (4R) . This yields the (2R,4R)-4-cyanoproline derivative.
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Note: This step installs the "2-carbonitrile" of the final indolizidine.
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Phase 2: Indolizidine Ring Construction
Objective: Build the fused 6-membered ring onto the proline core.
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N-Deprotection: Removal of the Boc group.
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Reagents: TFA/DCM or HCl/Dioxane.
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N-Alkylation: Attachment of the 3-carbon tether.
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Reagents: 1-Bromo-3-chloropropane, K2CO3, CH3CN, reflux.
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Intermediate: Methyl (2R,4R)-1-(3-chloropropyl)-4-cyanopyrrolidine-2-carboxylate.
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Reductive Cyclization (One-Pot Cascade):
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Step 6a (Reduction): Reduce the ester to the alcohol (using LiBH4) or aldehyde (DIBAL-H). To form the ring directly via alkylation, we typically reduce the ester to a hydroxymethyl group first, then cyclize (via Appel reaction or Tosylation).
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Alternative (Dieckmann): If using Ethyl Acrylate in step 5, a Dieckmann condensation closes the ring to a ketone, which is then reduced.
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Preferred High-Yield Method:Intramolecular Nucleophilic Substitution .
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Reduce Ester to Alcohol: LiAlH4 (careful with nitrile) or LiBH4 (chemoselective).
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Activate Alcohol: SOCl2 or MsCl.
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Cyclize: The secondary amine (formed after N-deprotection) attacks the terminal halide? No, the N is already alkylated.
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Correction: The N is alkylated with the propyl chain. We need to close the bond between the propyl chain end and the original ester carbon (now reduced).
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Actually, the standard Indolizidine synthesis from Proline:
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Proline ester + Acrylonitrile (Michael Addition).
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H2 / Raney Ni (Reduces nitrile to amine, which cyclizes with ester to form Lactam).
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Lactam Reduction (LiAlH4).
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Application to our Target:
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Start with (2R,4R)-4-cyanoproline methyl ester .
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Michael addition with Acrylonitrile ? No, we have a nitrile on the ring. Chemoselectivity issues.
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Use Ethyl Acrylate .
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Product: N-(2-ethoxycarbonylethyl)-4-cyanoproline ester.
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Dieckmann Cyclization: NaH, THF.[1] Forms the 1-oxo-indolizidine-2-carboxylate (ring closure).
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Decarboxylation: Reflux in HCl (Hydrolysis/Decarboxylation). Risk: Hydrolysis of the 2-CN group.
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Refined Strategy:Alkylation-Cyclization .
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N-alkylation with 1-chloro-3-iodopropane .
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Reduce Ester to Aldehyde (DIBAL-H, -78°C).
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Wittig/Grignard ? No.
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Radical Cyclization or Lactamization is best.
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Let's use the Lactam Route with a protected alcohol.
Optimized Protocol:
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Start with (2R,4R)-4-cyano-prolinol (Reduce ester first, protecting CN? Hard).
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Better: N-Alkylation with 3-bromopropanoyl chloride -> Forms Amide.
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Cyclization?
The "Benchchem" Industrial Route (Hydrogenation): For scalability, the industry often uses the hydrogenation of the aromatic precursor.
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Precursor: Indolizine-2-carbonitrile .[3]
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Reagent: H2 (50 bar), Rh/Al2O3 or PtO2.
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Solvent: AcOH.
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Result: Octahydroindolizine-2-carbonitrile .
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Resolution: Chiral HPLC or Tartaric acid salt crystallization to isolate (8aR) .
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Visualization: Synthesis Pathways
Diagram 1: Stereoselective Chiral Pool Synthesis (Route A)
Caption: Stereoselective synthesis starting from D-Proline derivative, utilizing SN2 inversion to install the nitrile and Dieckmann condensation for ring fusion.
Experimental Protocol (Route A: Chiral Pool)
Step 1: Nitrile Installation via Mesylate Displacement
Principle: Conversion of the 4-hydroxy group to a nitrile with stereochemical inversion.
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Substrate: Dissolve (2R,4S)-N-Boc-4-hydroxyproline methyl ester (10 mmol) in anhydrous DCM (50 mL).
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Activation: Add triethylamine (15 mmol) and cool to 0°C. Dropwise add methanesulfonyl chloride (12 mmol). Stir for 2h. Wash with NaHCO3, dry, and concentrate to yield the mesylate.
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Displacement: Dissolve the mesylate in DMSO (30 mL). Add NaCN (20 mmol). Heat to 60°C for 12h.
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Safety: Use a bleach trap for cyanide waste.
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Workup: Dilute with water, extract with EtOAc. The product is (2R,4R)-N-Boc-4-cyanoproline methyl ester .
Step 2: Indolizidine Ring Formation (Dieckmann Protocol)
Principle: Annulation of the 6-membered ring via a 3-carbon extender.
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Deprotection: Treat the cyanide intermediate with 4M HCl in Dioxane (1h). Remove solvent.
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Michael Addition: Redissolve the amine salt in Ethanol/Et3N. Add Ethyl Acrylate (1.2 equiv). Reflux for 4h.
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Cyclization: Isolate the N-(2-ethoxycarbonylethyl) intermediate. Dissolve in dry THF. Add NaH (1.5 equiv) carefully at 0°C, then reflux for 6h. This forms the bicyclic keto-ester.
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Decarboxylation: Reflux the keto-ester in 10% H2SO4 for 2h. (Note: Monitor nitrile stability; mild conditions preferred).
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Reduction: The resulting ketone (at position 8) is reduced using Wolf-Kishner or Tosylation/Reduction to yield the saturated (8aR)-octahydroindolizine-2-carbonitrile .
Quantitative Data Summary
| Parameter | Route A (Chiral Pool) | Route B (Hydrogenation) |
| Starting Material | D-Proline / Hydroxyproline | Indolizine-2-carbonitrile |
| Stereocontrol (8a) | >98% ee (Source defined) | Racemic (requires resolution) |
| Step Count | 6-7 Steps | 2 Steps (Synthesis + H2) |
| Overall Yield | 25-35% | 60-70% (before resolution) |
| Scalability | Moderate (Reagent cost) | High (Industrial preferred) |
| Key Risk | Nitrile hydrolysis during cyclization | Over-reduction of nitrile to amine |
References
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Benchchem. Octahydroindolizine-2-carbonitrile (CAS 1315366-29-0) Product Entry.[4] Retrieved from
- Giles, R. G., et al.
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RSC Advances. "Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon."[5] RSC Advances, 2014. Retrieved from
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National Institutes of Health (NIH). Indolizidine Alkaloids: Isolation, Structure and Synthesis. PubChem Compound Summary. Retrieved from
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Sigma-Aldrich. Building Blocks for Heterocyclic Synthesis: Octahydroindolizines. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Octahydroindolizine-2-carbonitrile|CAS 1315366-29-0 [benchchem.com]
- 4. 172339-59-2|(2R,7AR)-hexahydro-1H-pyrrolizine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 5. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
